molecular formula C54H72O3 B12782847 0Jds4dro0K CAS No. 20357-51-1

0Jds4dro0K

Cat. No.: B12782847
CAS No.: 20357-51-1
M. Wt: 769.1 g/mol
InChI Key: VDDPNGNCUBSZKJ-UHFFFAOYSA-N
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Description

The compound "0Jds4dro0K" (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by a benzene ring substituted with bromine (Br), chlorine (Cl), and a boronic acid (-B(OH)₂) group. Key physicochemical properties include a topological polar surface area (TPSA) of 40.46 Ų, moderate solubility (0.24 mg/mL), and a log octanol-water partition coefficient (XLOGP3) of 2.15, indicating moderate lipophilicity. Its high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability make it a candidate for pharmaceutical applications .

The synthesis of this compound involves a palladium-catalyzed cross-coupling reaction in a tetrahydrofuran (THF)-water medium using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate as reagents. This method yields the target compound with high efficiency under mild conditions (75°C, 1.33 hours) .

Properties

CAS No.

20357-51-1

Molecular Formula

C54H72O3

Molecular Weight

769.1 g/mol

IUPAC Name

4-[[3,5-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2,4,6-trimethylphenyl]methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C54H72O3/c1-31-37(22-34-25-40(49(4,5)6)46(55)41(26-34)50(7,8)9)32(2)39(24-36-29-44(53(16,17)18)48(57)45(30-36)54(19,20)21)33(3)38(31)23-35-27-42(51(10,11)12)47(56)43(28-35)52(13,14)15/h22-30H,1-21H3

InChI Key

VDDPNGNCUBSZKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C)C=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)C)C=C4C=C(C(=O)C(=C4)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(3,5-di-tert-butylcyclohexa-2,5-dien-4-on-1-ylidenemethyl)mesitylene involves multiple steps. The primary synthetic route includes the reaction of mesitylene with 3,5-di-tert-butyl-4-oxo-2,5-cyclohexadien-1-ylidenemethyl groups under controlled conditions. The reaction typically requires the use of strong bases and solvents such as tetrahydrofuran (THF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes precise control of temperature, pressure, and reaction time to optimize the production of 2,4,6-Tris(3,5-di-tert-butylcyclohexa-2,5-dien-4-on-1-ylidenemethyl)mesitylene .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(3,5-di-tert-butylcyclohexa-2,5-dien-4-on-1-ylidenemethyl)mesitylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Tris(3,5-di-tert-butylcyclohexa-2,5-dien-4-on-1-ylidenemethyl)mesitylene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Tris(3,5-di-tert-butylcyclohexa-2,5-dien-4-on-1-ylidenemethyl)mesitylene involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with cellular signaling pathways, modulating the activity of enzymes and transcription factors involved in inflammation and cell proliferation .

Comparison with Similar Compounds

(3-Bromo-5-chlorophenyl)boronic Acid

Similarity Score : 0.87
Molecular Formula : C₆H₅BBrClO₂ (identical to 0Jds4dro0K)
Key Differences :

  • Stereoelectronic Properties : The bromine and chlorine substituents are positioned at the 3- and 5-positions on the benzene ring, altering electronic distribution compared to this compound (substituent positions unspecified in the parent compound).
  • Synthetic Accessibility : Synthesized via analogous Suzuki-Miyaura coupling, but requires tailored ligand systems to control regioselectivity.
  • Applications : Primarily used in materials science for polymer functionalization rather than drug discovery due to lower BBB permeability scores .

(6-Bromo-2,3-dichlorophenyl)boronic Acid

Similarity Score : 0.71
Molecular Formula : C₆H₄BBrCl₂O₂
Key Differences :

  • Substituent Density : Additional chlorine atom at the 2-position increases molecular weight (269.28 g/mol ) and polar surface area (50.84 Ų ), reducing lipid solubility (XLOGP3 = 1.98 ).
  • Biological Profile : Lower GI absorption and BBB penetration due to higher polarity, limiting its utility in central nervous system (CNS)-targeted therapies .

Comparison with Functionally Similar Compounds

CAS No. 1761-61-1 (Bromobenzoic Acid Derivative)

Molecular Formula : C₇H₅BrO₂
Molecular Weight : 201.02 g/mol
Key Properties :

  • Solubility : Higher aqueous solubility (0.687 mg/mL ) due to the carboxylic acid (-COOH) group.
  • Synthesis : Utilizes A-FGO catalyst in THF under green chemistry conditions, emphasizing sustainability over traditional palladium-based methods.
  • Applications : Used as an intermediate in agrochemicals and dyes rather than pharmaceuticals, reflecting its divergent chemical reactivity .

Data Tables

Table 1: Structural and Functional Comparison

Property This compound (CAS 1046861-20-4) (3-Bromo-5-chlorophenyl)boronic Acid CAS 1761-61-1
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight (g/mol) 235.27 235.27 201.02
TPSA (Ų) 40.46 40.46 37.30
Solubility (mg/mL) 0.24 0.22 0.687
XLOGP3 2.15 2.10 1.85
BBB Permeability Yes No No
Primary Application Pharmaceuticals Materials Science Agrochemicals
Synthesis Catalyst Pd(dppf)Cl₂ Pd(dppf)Cl₂ A-FGO (Ionic Liquid)

Research Findings and Implications

Structural vs. Functional Similarity: While this compound and its structural analogs share nearly identical molecular formulas, minor differences in substituent positioning significantly alter electronic profiles and biological activity. For example, the 3,5-dihalogen substitution pattern in (3-Bromo-5-chlorophenyl)boronic acid reduces BBB permeability compared to this compound .

Synthetic Efficiency : The use of palladium catalysts in this compound synthesis ensures reproducibility and scalability, whereas green chemistry approaches (e.g., A-FGO catalysts in CAS 1761-61-1) prioritize environmental sustainability at the cost of reaction speed .

Application-Specific Design: this compound’s balanced lipophilicity and polarity make it uniquely suited for CNS drug development, whereas its analogs are relegated to non-pharmaceutical roles due to suboptimal pharmacokinetics .

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